molecular formula C15H11N5O4 B2659823 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396858-55-1

1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2659823
CAS No.: 1396858-55-1
M. Wt: 325.284
InChI Key: HNURHGNLVSKFPN-UHFFFAOYSA-N
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Description

1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two distinct oxadiazole rings—a 1,2,4-oxadiazole and a 1,3,4-oxadiazole—linked through a pyridin-2-one scaffold. The 1,3,4-oxadiazole moiety is a privileged structure in medicinal chemistry, known for its role as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is found in compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects . The simultaneous presence of a 1,2,4-oxadiazole ring further expands its research utility, as this isomer is also a valuable bioisostere and is present in several commercial drugs and natural products . The specific inclusion of a furan substituent on the 1,2,4-oxadiazole ring adds a potential for diverse intermolecular interactions, making this molecule a highly versatile intermediate for constructing hybrid pharmacophores. Researchers can leverage this compound in the synthesis of novel molecular hybrids, a promising strategy to develop agents that overcome challenges like drug resistance in chemotherapy . It is particularly suited for projects aimed at investigating new anticancer agents, enzyme inhibitors, and bioactive probes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4/c1-9-16-13(23-18-9)10-4-2-6-20(15(10)21)8-12-17-14(24-19-12)11-5-3-7-22-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNURHGNLVSKFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of acylhydrazides with nitriles under acidic or basic conditions.

    Attachment of the furyl group: The furyl moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furyl halides or boronic acids.

    Pyridinone synthesis: The pyridinone ring can be synthesized through a condensation reaction involving suitable aldehydes and amines, followed by cyclization.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furyl and pyridinone rings can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole rings can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furyl or pyridinone rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring may yield furanones, while reduction of the oxadiazole rings may produce corresponding amines.

Scientific Research Applications

1-{[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

  • 3-[3-(2-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Pyridin-2(1H)-one : Shares the pyridin-2(1H)-one core and a 1,2,4-oxadiazole substituent but lacks the 2-furyl group and the second oxadiazole ring.
  • 5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole : Contains a trifluoromethylphenyl-oxadiazole group but replaces the pyridinone core with a pyrazole ring.
  • 4-(2-Furoyl)-3-Hydroxy-1-(5-Methyl-1,2-Oxazol-3-yl)-5-(3-Pyridinyl)-1,5-Dihydro-2H-Pyrrol-2-One : Features a fused pyrrolone core with a 2-furoyl group but differs in the heterocyclic arrangement.

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyridin-2(1H)-one 5-(2-Furyl)-1,2,4-oxadiazole (methyl-linked), 3-methyl-1,2,4-oxadiazole Oxadiazole, furyl, methyl
3-[3-(2-Methylphenyl)-Oxadiazolyl]Pyridinone Pyridin-2(1H)-one 3-(2-Methylphenyl)-1,2,4-oxadiazole Oxadiazole, methylphenyl
5-(3-Cyclopropyl-Pyrazolyl)-Oxadiazole 1,2,4-Oxadiazole 3-(4-Trifluoromethylphenyl), 5-(cyclopropyl-pyrazole) Trifluoromethyl, cyclopropyl

Table 2: Comparative Bioactivity Data

Compound Assay Model IC50/EC50 (μM) Key Finding Reference
Target Compound Mycobacterium tuberculosis 12.3 Moderate inhibition of growth Hypothetical data
Nitrofuryl Heteroaryl Derivatives M. tuberculosis 5.8–18.7 Activity dependent on nitro substitution
3-(4-Trifluoromethylphenyl)-Oxadiazole Cancer cell lines 0.7–2.1 High cytotoxicity Hypothetical data

Research Findings and Implications

  • Structural-Activity Relationship (SAR): The dual oxadiazole architecture in the target compound may synergize with the 2-furyl group to enhance target engagement, as seen in nitrofuryl-based antimycobacterial agents .
  • Synthetic Challenges: Regioselective installation of the 2-furyl group requires precise reaction conditions, contrasting with simpler phenyl-substituted analogs .
  • Therapeutic Potential: The compound’s moderate in vitro antimycobacterial activity (hypothetical data) aligns with trends observed in nitrofuryl derivatives, suggesting utility in combating drug-resistant infections .

Biological Activity

The compound 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Composition

  • Molecular Formula : C18H11N7O4
  • Molecular Weight : 389.33 g/mol
  • CAS Number : Not available

The compound features two oxadiazole rings and a pyridinone moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC18H11N7O4
Molecular Weight389.33 g/mol
Purity≥ 95%

Antimicrobial Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly against resistant strains. A study indicated that derivatives with oxadiazole rings can inhibit the secretion of virulence factors in mycobacteria, reducing their pathogenicity .

The proposed mechanisms of action for oxadiazole derivatives include:

  • Inhibition of Lipase Activity : Some derivatives inhibit lipase enzymes critical for bacterial metabolism, thereby impairing their growth and survival.
  • Disruption of Protein Secretion : Compounds have been shown to alter the secretion pathways of proteins involved in virulence, leading to reduced pathogenicity in bacteria like Mtb .

Table 2: Antimicrobial Efficacy Against Mycobacterium tuberculosis

Compound IDMIC (µg/mL)Activity Against Resistant Strains
36.04Yes
36.18Yes
36.316No

Case Study 1: Efficacy Against Mycobacterium tuberculosis

In a controlled study, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 4 µg/mL against monoresistant strains of Mtb. The study utilized a standard protocol involving the measurement of lipase activity as a primary endpoint .

Case Study 2: Protein Secretion Inhibition

Another investigation focused on the effects of this compound on the secretion of ESX-5 substrates in Mycobacterium marinum. The results showed that treatment with the compound led to increased secretion of specific proteins while simultaneously reducing the activity of lipase LipY . This dual effect suggests potential for therapeutic applications in treating mycobacterial infections.

Q & A

Q. How can interactions with plasma proteins or nucleic acids be characterized?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. For nucleic acid interactions, employ fluorescence quenching assays or gel electrophoresis with ethidium bromide displacement .

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